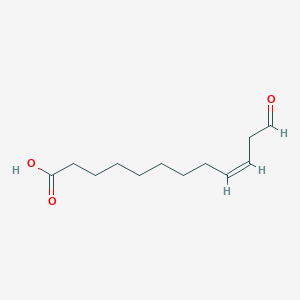

12-oxo-9Z-dodecenoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-12-oxododec-9-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h5,7,11H,1-4,6,8-10H2,(H,14,15)/b7-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHXTOVLSZRTHJ-ALCCZGGFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC=CCC=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC/C=C\CC=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001344243 | |

| Record name | 12-Oxo-9Z-dodecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60485-39-4 | |

| Record name | 12-Oxo-9Z-dodecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Natural Sources & Biocatalytic Production of 12-oxo-9Z-dodecenoic Acid

[1][2]

Part 1: Executive Summary & Chemical Identity

12-oxo-9Z-dodecenoic acid (often chemically conflated with its stable isomer, Traumatin ) is a C12

For drug development professionals, this compound represents a unique scaffold: a bioactive aldehyde-acid with proven antimicrobial properties (e.g., against Phytophthora parasitica) and structural homology to mammalian prostaglandins.

Critical Stability Warning: The 9Z-isomer is thermodynamically unstable. In aqueous solution and at room temperature, it rapidly isomerizes to the 10E-isomer (Traumatin) .

-

9Z-form: The nascent, biologically active enzymatic product.

-

10E-form: The stable, crystalline "Traumatic Acid" historically isolated from plants.

Researchers targeting the specific 9Z pharmacophore must utilize biocatalytic cascades or cryogenic extraction protocols, as standard phytochemical isolation yields the 10E isomer.

Part 2: Biosynthetic Origin (The LOX/HPL Pathway)

The formation of this compound is the result of the Hydroperoxide Lyase (HPL) branch of the Lipoxygenase (LOX) pathway.[1][2][3] It is produced from C18 polyunsaturated fatty acids (PUFAs)—specifically Linoleic Acid (LA) and

Mechanism of Action[4]

-

Oxygenation: 13-Lipoxygenase (13-LOX) adds molecular oxygen to the C-13 position of the PUFA, creating a hydroperoxide intermediate (13-HPOD or 13-HPOT).

-

Cleavage: Hydroperoxide Lyase (HPL) cleaves the C12–C13 bond.[4]

-

Products:

-

Volatile Aldehyde: Hexanal (from LA) or (3Z)-Hexenal (from ALA).

-

Non-Volatile Oxo-Acid: This compound (retained in both pathways).

-

Pathway Visualization

Figure 1: The biosynthetic generation of this compound via the HPL pathway.[2][4][5]

Part 3: Natural Sources & Sourcing Strategy

While ubiquitous in plants, the compound is transient. High-yield sourcing requires selecting species with high HPL activity or using specific tissues.

Primary Plant Sources

| Source Species | Tissue Type | Key Characteristics |

| Runner Bean (Phaseolus vulgaris) | Pods (Wounded) | Historical source of "Traumatic Acid."[6] High endogenous LOX/HPL activity upon slicing. |

| Soybean (Glycine max) | Seedlings | Rich source of LOX-1 enzyme; often used as the biocatalyst source for semi-synthesis. |

| Cucumber (Cucumis sativus) | Hypocotyls | High sensitivity to wound signaling; accumulates 12-oxo-acids rapidly. |

| Alfalfa (Medicago sativa) | Seedlings | Enzyme preparations from alfalfa efficiently convert 13-HPOT to the 9Z isomer. |

| Safflower (Carthamus tinctorius) | Oil (Substrate) | Not a direct source of the acid, but the preferred substrate (high Linoleic Acid) for enzymatic production. |

The "Capture vs. Convert" Dilemma

-

Direct Extraction: Yields <5% 9Z-isomer; >95% 10E-isomer (Traumatin).

-

Enzymatic Cascade (Recommended): Uses recombinant HPL (e.g., from Carica papaya) and Safflower oil to produce the 9Z-isomer in vitro with >90% purity, provided extraction is immediate.[1]

Part 4: Experimental Protocols

Protocol A: Biocatalytic Production (High Purity 9Z Isomer)

Objective: Synthesize and isolate this compound while minimizing isomerization. System: Recombinant Carica papaya HPL (HPL_CP) + Soybean LOX-1.[1][3]

Step-by-Step Workflow:

-

Substrate Preparation:

-

Emulsify 5 mM Linoleic Acid (or hydrolyzed Safflower Oil) in 50 mM phosphate buffer (pH 6.0) containing 0.1% Tween 20.

-

-

Oxygenation (LOX Reaction):

-

Add Soybean LOX-1 (approx. 10 kU/L).

-

Incubate at 4°C for 30 mins with constant bubbling of

. -

Checkpoint: Verify formation of 13-HPOD by UV absorbance at 234 nm (conjugated diene).

-

-

Cleavage (HPL Reaction):

-

Quenching & Extraction:

-

Immediate Stop: Add ice-cold Methyl tert-butyl ether (MTBE) (1:1 v/v) to quench.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 4°C (3000 x g, 5 min) to separate phases.

-

-

Isolation:

-

Collect the upper organic phase (MTBE).

-

Evaporate solvent under vacuum at <10°C . Do not use rotary evaporation at elevated temperatures.

-

Resuspend residue in ethanol and store at -80°C.

-

Protocol B: Analytical Characterization (GC-MS)

Objective: Distinguish between 9Z and 10E isomers.

-

Derivatization: Methyl esterification (diazomethane or TMS-diazomethane) is required due to the carboxylic acid and aldehyde groups. Avoid acidic methanol/heat which catalyzes isomerization.

-

Column: HP-5MS or equivalent (30m x 0.25mm).

-

Temperature Program: 50°C (1 min)

10°C/min -

Diagnostic Ions (m/z):

-

This compound: Distinctive molecular ion and fragmentation pattern showing cis geometry retention (often confirmed by lower retention time than 10E).

-

Traumatin (10E): Elutes later; thermodynamically stable peak.

-

Part 5: Bioactivity & Drug Development Relevance

Wound Healing & Tissue Regeneration

The 10E isomer (Traumatin) was named for its ability to induce cell division (traumatropism) in plant tissue. The 9Z precursor is believed to be the potent, short-lived signal initiator.

-

Mechanism: Activates specific kinase pathways analogous to prostaglandin signaling in mammals.

-

Application: Topical wound healing agents; cosmetic skin repair formulations.

Antimicrobial Activity[7]

-

Target: Oomycetes (e.g., Phytophthora parasitica).[8]

-

Potency: 100 µM concentration shows significant inhibition of mycelial growth.

-

Mechanism: Disruption of membrane integrity or interference with lipid signaling in the pathogen.

Polymer Precursor (Nylon-12)

While not a drug target, the compound is a high-value intermediate for synthesizing 12-aminododecenoic acid , a monomer for Nylon-12. This drives availability of the compound from biotech suppliers.

References

-

Coenen, A., et al. (2022).[2][3][7] Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. National Institutes of Health (NIH). Link

-

Grechkin, A. N. (1998). The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles. Biotechnologie, Agronomie, Société et Environnement.[1] Link

-

Zimmerman, D. C., & Coudron, C. A. (1979). Identification of Traumatin, a Wound Hormone, as 12-Oxo-trans-10-dodecenoic Acid. Plant Physiology. Link

-

Cayman Chemical. (2024). 12-oxo-9(Z)-Dodecenoic Acid Product Information & Safety Data. Link

-

PubChem. (2024). This compound: Compound Summary. National Library of Medicine. Link

Sources

- 1. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

A Technical Guide to the Hydroperoxide Lyase Pathway for 12-Oxo-9Z-dodecenoic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydroperoxide lyase (HPL) pathway is a critical branch of the broader lipoxygenase (LOX) pathway in plants, responsible for the generation of a diverse array of bioactive oxylipins. Among these, 12-oxo-9Z-dodecenoic acid (12-ODDA), a precursor to the wound hormone traumatic acid, has garnered significant interest for its roles in plant defense and its potential as a versatile precursor for polymer synthesis. This guide provides an in-depth exploration of the enzymatic cascade leading to 12-ODDA formation, focusing on the mechanistic intricacies of hydroperoxide lyase, practical methodologies for its study, and its broader physiological and industrial relevance.

Introduction: The Lipoxygenase Pathway and the Genesis of Oxylipins

The lipoxygenase (LOX) pathway is initiated in response to various biotic and abiotic stressors, leading to the oxygenation of polyunsaturated fatty acids (PUFAs) like linoleic and linolenic acid.[1][2] The primary products of LOX are fatty acid hydroperoxides, which serve as substrates for a suite of enzymes, including hydroperoxide lyase (HPL).[3][4] HPLs are cytochrome P450 enzymes (CYP74 family) that catalyze the cleavage of these hydroperoxides into smaller aldehyde and oxo-acid fragments.[4] This pathway is responsible for the production of "green leaf volatiles" (GLVs), which contribute to the characteristic scent of freshly cut grass and play roles in plant defense and signaling.[5]

The synthesis of this compound specifically originates from the action of 13-lipoxygenase (13-LOX) on linoleic or linolenic acid, forming 13-hydroperoxyoctadecadienoic acid (13-HPODE) or 13-hydroperoxyoctadecatrienoic acid (13-HPOT), respectively.[1][6] Subsequently, a 13-hydroperoxide lyase (13-HPL) cleaves these substrates to yield a C6-aldehyde (hexanal or hexenal) and the C12-oxo-acid, 12-ODDA.[1][3][6]

The Core Enzymology: Hydroperoxide Lyase (HPL)

Mechanism of Action

Hydroperoxide lyases catalyze the heterolytic cleavage of the carbon-carbon bond adjacent to the hydroperoxide group.[7] The reaction proceeds through the formation of a hemiacetal intermediate, which then decomposes to yield the final aldehyde and oxo-acid products.[4] The enzyme contains a heme prosthetic group that is essential for its catalytic activity.[3][8]

Substrate Specificity

HPLs exhibit specificity for the position of the hydroperoxide group on the fatty acid chain. 13-HPLs, as their name suggests, specifically act on 13-hydroperoxides, leading to the formation of 12-ODDA.[1][9] In contrast, 9-HPLs cleave 9-hydroperoxides to produce different sets of aldehydes and oxo-acids.[1][10] The regioselectivity of the initial lipoxygenase enzyme is therefore a critical determinant of the final oxylipin profile.[1]

Factors Influencing HPL Activity

Several factors can influence the activity and stability of HPL, which is notoriously unstable.[1][8] These include:

-

pH: Most plant HPLs have a slightly acidic to neutral pH optimum.[5][6]

-

Temperature: Optimal temperatures vary between species.

-

Detergents: As a membrane-associated enzyme, HPL often requires detergents for solubilization and maximal in vitro activity.[10]

-

Additives: Certain chemical additives, such as glycine, have been shown to enhance the thermal stability and catalytic efficiency of HPL.[11]

Physiological Significance of this compound

12-ODDA and its derivatives play multifaceted roles in plant biology:

-

Wound Healing: 12-ODDA is a precursor to traumatic acid (12-oxo-10E-dodecenoic acid), a potent plant wound hormone that stimulates cell division and tissue regeneration at injury sites.[3][5][12] The isomerization from the 9Z to the 10E form can occur non-enzymatically.[5]

-

Plant Defense: As an oxylipin, 12-ODDA is involved in plant defense responses against pathogens and herbivores.[5][13] It has been shown to exhibit activity against the plant pathogenic oomycete Phytophthora parasitica.[13]

-

Signaling Molecule: There is growing evidence that 12-ODDA and its downstream product, 12-oxo-phytodienoic acid (OPDA), can act as signaling molecules, regulating gene expression independently of the well-known jasmonic acid pathway.[14][15][16]

Industrial Relevance and Applications

The bifunctional nature of 12-ODDA, possessing both a carboxylic acid and an aldehyde group, makes it an attractive bio-based precursor for the synthesis of polymers.[5][17] It can be derivatized to produce dicarboxylic acids, ω-amino acids, or ω-hydroxy acids, which are valuable monomers for various polymer applications.[17] Enzymatic cascade reactions, utilizing lipases, lipoxygenases, and hydroperoxide lyases, are being explored for the sustainable production of 12-ODDA from renewable sources like vegetable oils.[5][6][17]

Methodologies for Studying the HPL Pathway for 12-ODDA Synthesis

A robust understanding of the HPL pathway necessitates reliable experimental protocols for enzyme expression, activity assessment, and product analysis.

Recombinant Expression and Purification of Hydroperoxide Lyase

Given the instability and often low abundance of native HPL, recombinant expression in microbial hosts like Escherichia coli is a common strategy.[1][2][6]

Key Considerations for Expression:

-

Host Strain Selection: The choice of E. coli strain is critical, particularly concerning its heme biosynthesis capabilities, as HPL requires a heme cofactor for activity.[1][8]

-

Codon Optimization: Optimizing the gene sequence for the expression host can improve translation efficiency.

-

N-terminal Truncation: Removal of the hydrophobic N-terminal membrane anchor can sometimes enhance the solubility and activity of the recombinant enzyme.[5][6]

-

Culture Conditions: Optimization of induction parameters (e.g., inducer concentration, temperature, duration) is crucial for maximizing the yield of soluble, active enzyme.[2][18]

-

Heme Precursors: Supplementation of the culture media with heme precursors like δ-aminolevulinic acid (δ-ALA) and Fe(II) can significantly increase the specific activity of the expressed HPL.[8]

Purification Strategy:

Affinity chromatography, typically using a polyhistidine-tag (His-tag) fused to the recombinant protein, is an effective method for purifying HPL from the cell lysate.[17]

Experimental Workflows

Workflow for Recombinant HPL Production and 12-ODDA Synthesis:

Caption: Workflow for recombinant HPL production and enzymatic synthesis of 12-ODDA.

Hydroperoxide Lyase Activity Assay

HPL activity can be determined by monitoring the depletion of the fatty acid hydroperoxide substrate or the formation of the aldehyde product.

Spectrophotometric Assay (Substrate Depletion): This method relies on the decrease in absorbance at 234 nm, which corresponds to the conjugated diene system of the hydroperoxide substrate.[18]

Step-by-Step Protocol:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5).[18]

-

Add the enzyme extract to the reaction mixture.

-

Initiate the reaction by adding the hydroperoxide substrate (e.g., 13-HPODE) to a final concentration of approximately 43 µM.[18]

-

Immediately monitor the decrease in absorbance at 234 nm using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of absorbance change, using the molar extinction coefficient for the hydroperoxide (ε = 25,000 M⁻¹cm⁻¹).[1]

Chromatographic Assay (Product Formation): This method involves quantifying the formation of the C6-aldehyde product (e.g., hexanal) by gas chromatography (GC).[1]

Step-by-Step Protocol:

-

Perform the enzymatic reaction in a sealed vial.

-

Stop the reaction by adding acid (e.g., acetic acid).[1]

-

Extract the volatile products with an organic solvent (e.g., ethyl acetate) containing an internal standard (e.g., octanol).[1]

-

Analyze the organic phase by GC, typically with a flame ionization detector (FID) or mass spectrometer (MS).

-

Quantify the aldehyde product based on a standard curve.

Extraction and Analysis of this compound

The analysis of oxylipins like 12-ODDA typically involves liquid-liquid extraction followed by chromatographic separation and mass spectrometric detection.[19][20]

Extraction Protocol:

-

Acidify the reaction mixture to protonate the carboxylic acid group of 12-ODDA.

-

Extract the lipids with a water-immiscible organic solvent such as ethyl acetate or a mixture of hexane and isopropanol.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for analysis.

Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization of the carboxylic acid and aldehyde groups (e.g., silylation) to increase volatility. GC-MS provides excellent separation and structural information from the fragmentation patterns.[5][19]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for the analysis of oxylipins without the need for derivatization.[20][21][22] Reversed-phase chromatography is commonly used for separation.

Data Presentation:

| Parameter | Value | Reference |

| Enzyme | N-terminally truncated Carica papaya HPL (HPLCP-N) | [6] |

| Substrate | 13S-Hydroperoxyoctadecadienoic acid (13S-HPODE) | [6] |

| KM | 140 ± 30 µM | [5] |

| kcat | 382 s⁻¹ | [5] |

| kcat/KM | 2.73 x 10⁶ s⁻¹·M⁻¹ | [5][6] |

| Optimal pH | Slightly acidic | [5] |

| Product Yield (Optimized) | 90% conversion of 1 mM 13S-HPODE in 10 seconds | [5] |

Biochemical Pathway and Isomerization

The enzymatic and subsequent non-enzymatic transformations in the synthesis of traumatic acid are outlined below.

Caption: Biosynthetic pathway of this compound and its isomerization to traumatic acid.

Conclusion and Future Perspectives

The hydroperoxide lyase pathway for the synthesis of this compound represents a fascinating intersection of fundamental plant biochemistry and applied biotechnology. A thorough understanding of the enzymes involved, particularly the catalytic mechanism and stability of HPL, is paramount for harnessing this pathway for industrial applications. Future research will likely focus on the discovery and engineering of more robust HPL variants, the optimization of multi-enzyme cascade reactions for enhanced product yields, and further elucidation of the signaling roles of 12-ODDA and its derivatives in plant stress responses. These advancements hold the promise of developing novel, bio-based materials and strategies for enhancing crop resilience, underscoring the importance of continued investigation into this pivotal metabolic route.

References

-

Coenen, T., Garske, L., Eisen,S., Kallscheuer, N., & Leker, J. (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. International Journal of Molecular Sciences, 23(15), 8560. [Link]

-

Coenen, T., Garske, L., Eisen, S., Kallscheuer, N., & Leker, J. (2023). Possible routes explaining 12-oxo-9(Z)-dodecenoic acid disappearance and 12-oxo-10(E)-dodecenoic acid (traumatin) formation. ResearchGate. [Link]

-

Gigot, C., Ongena, M., Fauconnier, M. L., Wathelet, J. P., du Jardin, P., & Thonart, P. (2010). The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles. Biotechnologie, Agronomie, Société et Environnement, 14(3), 451-460. [Link]

-

Grechkin, A. N. (2002). Hydroperoxide lyase and divinyl ether synthase. Prostaglandins & other lipid mediators, 68-69, 457–470. [Link]

-

Los, A., Grgič, T., & Zavec, D. (2021). Optimization of Hydroperoxide Lyase Production for Recombinant Lipoxygenase Pathway Cascade Application. Catalysts, 11(10), 1201. [Link]

-

Gardner, H. W., Weisleder, D., & Plattner, R. D. (1991). Hydroperoxide Lyase and Other Hydroperoxide-Metabolizing Activity in Tissues of Soybean, Glycine max. Plant physiology, 97(3), 1059–1072. [Link]

-

Wikipedia. (2023). Hydroperoxide lyase. [Link]

-

Coenen, T., Garske, L., Eisen, S., Kallscheuer, N., & Leker, J. (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. National Center for Biotechnology Information. [Link]

-

Bouyahya, A., Bakri, Y., Et-Touys, A., & Abrini, J. (2021). Optimization of the Production of Recombinant Hydroperoxide Lyase in Escherichia coli Using Statistical Design. Semantic Scholar. [Link]

-

Tani, T., Sobajima, H., & Hasegawa, K. (2008). 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis. Plant and Cell Physiology, 49(7), 1017-1027. [Link]

-

Akaberi, S., Wang, H., Claudel, P., & Riemann, M. (2018). Grapevine Fatty Acid Hydroperoxide Lyase Generates Actin-Disrupting Volatiles and Promotes Defence-Related Cell Death. ResearchGate. [Link]

-

Los, A., Grgič, T., & Zavec, D. (2021). Optimization of Hydroperoxide Lyase Production for Recombinant Lipoxygenase Pathway Cascade Application. ResearchGate. [Link]

-

Gallasch, B., & Spiteller, G. (2000). Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.). ResearchGate. [Link]

-

Kuroda, H., Inagaki, Y., & Ohta, H. (2005). Characterization of 9-fatty acid hydroperoxide lyase-like activity in germinating barley seeds that transforms 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid into 2(E)-nonenal. Bioscience, Biotechnology, and Biochemistry, 69(1), 74-81. [Link]

-

Park, S. W., Li, W., & Viehhauser, A. (2021). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. Frontiers in Plant Science, 12, 737833. [Link]

-

Ellson, J., & North, S. (2015). Drawing graphs with dot. Graphviz. [Link]

-

Zduńska, K., Kołodziejczak-Radzimska, A., & Jesionowski, T. (2016). Traumatic Acid Reduces Oxidative Stress and Enhances Collagen Biosynthesis in Cultured Human Skin Fibroblasts. National Center for Biotechnology Information. [Link]

-

Liu, Z., Li, D., & Zhang, Y. (2013). Isolation, Expression, and Characterization of a Hydroperoxide Lyase Gene from Cucumber. International Journal of Molecular Sciences, 14(11), 22446-22463. [Link]

-

Waters. (n.d.). Targeted UPLC-MS/MS Analysis of Oxylipins. [Link]

-

Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. [Link]

-

Bajguz, A., & Hayat, S. (2009). The effect of traumatic acid on the growth, metabolite content and antioxidant activity in Wolffia arrhiza (L.) Wimm. (Lemnaceae). ResearchGate. [Link]

-

Schlömer, D., Nagel, L., & Feussner, I. (2024). Unraveling the Role of 12-cis-Oxo-Phytodienoic Acid in the Wound Response of Arabidopsis thaliana. bioRxiv. [Link]

-

Zimmerman, D. C., & Coudron, C. A. (1979). Identification of Traumatin, a Wound Hormone, as 12-Oxo-trans-10-dodecenoic Acid. Plant Physiology, 63(3), 536-541. [Link]

-

Bouyahya, A., Bakri, Y., Et-Touys, A., & Abrini, J. (2021). Optimizing the Production of Recombinant Hydroperoxide Lyase in Escherichia coli Using Statistical Design. Molecules, 26(3), 661. [Link]

-

Park, S. W., Li, W., & Viehhauser, A. (2021). Unraveling the Role of 12-cis-Oxo-Phytodienoic Acid in the Wound Response of Arabidopsis thaliana: Insights from Transcriptomic and Complementation Studies. ResearchGate. [Link]

-

Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]

-

Gargouri, M., Sila, A., & Bou-Ali, M. (2009). Activation and stabilization of the hydroperoxide lyase enzymatic extract from mint leaves (Mentha spicata) using selected chemical additives. Applied Biochemistry and Biotechnology, 158(2), 349-360. [Link]

-

Mardones, C., & Valenzuela, R. (2021). Optimization of Bioactive Lipid Synthesis by Enzymatic Acidolysis Using EPA + DHA Concentrate from Rainbow Trout and Tocopherols from Maqui Seed Oil. Molecules, 26(11), 3329. [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

-

Burla, B., Arita, M., & Arita, M. (2018). Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins. Zenodo. [Link]

-

The Full Stack. (2021). Graphviz tutorial. YouTube. [Link]

-

JJ Medicine. (2017). Fatty Acid Synthesis Pathway: Overview, Enzymes and Regulation. YouTube. [Link]

-

Tsikas, D. (2017). Methods of the Analysis of Oxylipins in Biological Samples. International Journal of Molecular Sciences, 18(3), 595. [Link]

-

Dave, A., & Graham, I. A. (2012). The function of the oxylipin 12-oxophytodienoic acid (OPDA) in cell signaling, stress acclimation and development. Journal of Experimental Botany, 63(13), 4735-4746. [Link]

-

Burla, B., Arita, M., & Arita, M. (2018). Technical recommendations for analyzing oxylipins by liquid chromatography–mass spectrometry. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 4. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroperoxide lyase and divinyl ether synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Hydroperoxide Lyase and Other Hydroperoxide-Metabolizing Activity in Tissues of Soybean, Glycine max - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation and stabilization of the hydroperoxide lyase enzymatic extract from mint leaves (Mentha spicata) using selected chemical additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of Traumatin, a Wound Hormone, as 12-Oxo-trans-10-dodecenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. The methods and application of Oxylipins Analysis - Creative Proteomics Blog [creative-proteomics.com]

- 20. mdpi.com [mdpi.com]

- 21. waters.com [waters.com]

- 22. researchgate.net [researchgate.net]

biological activity of 12-oxo-9Z-dodecenoic acid

An In-depth Technical Guide to the Biological Activity of 12-oxo-9Z-dodecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is an omega-oxo fatty acid derived from the enzymatic oxidation of common polyunsaturated fatty acids, linoleic and α-linolenic acid.[1][2] While its role as a signaling molecule in plant wound healing and defense is well-established, its therapeutic potential in mammalian systems is an emerging area of significant interest.[2][3] This guide synthesizes the current understanding of this molecule, moving from its fundamental biochemistry to its proven biological activities and evidence-based hypotheses of its therapeutic utility. We will explore its mechanistic underpinnings in wound healing, inflammation, and oncology, providing field-proven experimental protocols and frameworks for future investigation. This document is intended to serve as a foundational resource for researchers aiming to unlock the full drug development potential of this intriguing plant-derived oxylipin.

Physicochemical Profile and Biosynthesis

A comprehensive understanding of a molecule's biological activity begins with its chemical identity and natural origins. This compound, also known as 9Z-traumatin, is a C12 fatty acid characterized by an aldehyde group at the omega (C12) end and a cis double bond at the C9 position.[1][4]

| Property | Value | Source |

| Molecular Formula | C12H20O3 | [2] |

| Molecular Weight | 212.3 g/mol | [2] |

| CAS Number | 60485-39-4 | [2] |

| Synonyms | (9Z)-12-oxo-9-dodecenoic acid, 12-keto-9Z-Dodecenoic Acid | [2] |

| InChI Key | KIHXTOVLSZRTHJ-ALCCZGGFSA-N | [2] |

| Solubility | Soluble in Acetonitrile | [2] |

The Lipoxygenase (LOX) Biosynthetic Pathway

In nature, this compound is not a primary fatty acid but a downstream metabolite of the lipoxygenase (LOX) pathway, which processes polyunsaturated fatty acids (PUFAs).[2] The synthesis is a two-step enzymatic cascade predominantly studied in plants.

-

Lipoxygenase (LOX) Action : The pathway begins with a PUFA, such as linoleic acid. The enzyme lipoxygenase-1 (LOX-1) catalyzes the stereo-specific insertion of molecular oxygen to form a 13S-hydroperoxy-9Z,11E-octadecadienoic acid (13S-HPODE) intermediate.[2][5]

-

Hydroperoxide Lyase (HPL) Cleavage : The unstable hydroperoxide intermediate is then cleaved by the enzyme hydroperoxide lyase (HPL). This cleavage event yields two fragments: the volatile C6 aldehyde hexanal (responsible for the "green note" aroma of cut grass) and the C12 omega-oxo acid, this compound.[5][6]

This pathway is a cornerstone of plant defense and response to physical damage.

Caption: Biosynthesis of this compound via the LOX pathway.

Protocol: Enzymatic Cascade Synthesis

The causality behind this protocol is to mimic the natural plant pathway in a controlled, one-pot reaction to achieve high-yield synthesis from a readily available substrate like safflower oil (rich in linoleic acid).

Objective: To synthesize this compound from linoleic acid.

Materials:

-

Soybean Lipoxygenase-1 (LOX-1)

-

Recombinant Papaya Hydroperoxide Lyase (HPL)

-

Linoleic Acid (substrate)

-

Borate Buffer (pH 9.0)

-

Sodium Borohydride (for reduction/stabilization for analysis)

-

Ethyl acetate (for extraction)

-

Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Methodology:

-

Substrate Preparation: Prepare a 100 mM solution of linoleic acid in ethanol.

-

Reaction Setup: In a reaction vessel, add 50 mM borate buffer (pH 9.0). The alkaline pH is optimal for LOX-1 activity.

-

Initiation: Add linoleic acid solution to the buffer to a final concentration of 1-5 mM.

-

Enzyme Cascade:

-

Reaction Monitoring & Termination: The reaction is rapid, with peak this compound concentration often observed within seconds to minutes.[6] To terminate and prepare for analysis, add a small amount of sodium borohydride to reduce the aldehyde group, preventing side reactions and improving stability for GC-MS analysis.

-

Extraction: Acidify the mixture slightly with HCl and extract the lipids using ethyl acetate.

-

Analysis: Silylate the extracted and reduced product and analyze using GC-MS to confirm the presence and quantify the yield of the 12-hydroxy-9Z-dodecenoic acid derivative.[6]

Established Biological Role in Plant Systems

In plants, this compound is a critical signaling molecule involved in the response to mechanical damage and pathogen attack.

-

Wound Hormone Precursor: It is the direct precursor to 12-oxo-10(E)-dodecenoic acid (traumatic acid) via isomerization.[6][8] Traumatic acid is a potent plant hormone that stimulates cell division (periderm formation) at the wound site to create a protective callus, effectively healing the plant tissue.[9]

-

Independent Signaling Pathway: Studies in Arabidopsis have shown that this molecule can induce a specific set of stress-response and defense-related genes independently of the well-known jasmonic acid (JA) signaling pathway.[3] This indicates that plants have evolved distinct, parallel pathways to respond to different types of stress, with this compound being a key player in one such pathway.

-

Antimicrobial Activity: It has demonstrated direct antimicrobial activity. For instance, at a concentration of 100 µM, it is effective against the plant pathogenic oomycete Phytophthora parasitica, supporting its role in pathogen defense.[2]

Therapeutic Potential in Mammalian Systems

While direct evidence for this compound in mammalian systems is sparse, a strong rationale for its therapeutic potential can be built upon the well-documented activities of structurally similar oxylipins.

Wound Healing

Field-Proven Insight: The structural and functional relationship between this compound and its isomer, the plant wound hormone traumatic acid, provides a strong logical basis for its potential in mammalian wound healing.[8][9] Furthermore, another LOX-pathway metabolite, 12-hydroxyheptadecatrienoic acid (12-HHT), has been shown to accelerate epidermal wound healing by promoting keratinocyte migration via the BLT2 receptor.[10]

Hypothesized Mechanism: It is proposed that this compound, possibly through a receptor-mediated mechanism analogous to 12-HHT, stimulates keratinocyte migration and re-epithelialization, which are critical steps in closing a wound.[10] This effect could be mediated by the induction of growth factors and matrix metalloproteinases (MMPs) necessary for cell movement and tissue remodeling.

Caption: Workflow for a keratinocyte scratch (wound healing) assay.

Anti-Inflammatory Activity

Field-Proven Insight: Many oxidized metabolites of linoleic acid exhibit potent anti-inflammatory effects. For example, 13-Oxooctadeca-9,11-dienoic acid (13-KODE) and 10-oxo-trans-11-octadecenoic acid (KetoC) significantly suppress the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[11][12][13]

Hypothesized Mechanism: The primary mechanism for related compounds involves the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways.[11][14] It is hypothesized that this compound will similarly prevent the nuclear translocation of NF-κB (p65 subunit) and inhibit the phosphorylation of key MAPK proteins (JNK, ERK), thereby downregulating the expression of iNOS, COX-2, and pro-inflammatory cytokines.[14]

Caption: Proposed inhibition of NF-κB and MAPK pathways.

Anticancer Properties

Field-Proven Insight: The therapeutic potential of oxo-fatty acids in oncology is a promising field. 9-Oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) induces apoptosis in human ovarian cancer cells through the mitochondrial pathway, involving cytochrome c release and caspase activation.[15] Furthermore, 13-Oxo-ODE has been shown to attenuate breast cancer stemness by down-regulating the key oncogene c-Myc.[16] Molecular docking studies also suggest that related C18 fatty acids can interact with and inhibit caspase-3, a key executioner of apoptosis.[17]

Hypothesized Mechanism: this compound is predicted to exert cytotoxic effects on cancer cells by inducing apoptosis. This is likely mediated via the intrinsic mitochondrial pathway, characterized by a decrease in the mitochondrial membrane potential, upregulation of pro-apoptotic proteins (Bax), downregulation of anti-apoptotic proteins (Bcl-2), and subsequent activation of caspase-3/7.[15]

Protocol: Caspase-3/7 Activity Assay

Objective: To determine if this compound induces apoptosis via caspase activation in a cancer cell line (e.g., A549 lung adenocarcinoma).

Causality: This protocol directly measures the activity of the key executioner caspases (3 and 7). An increase in their activity is a hallmark of apoptosis and provides strong, quantifiable evidence of this specific cell death mechanism, validating the hypothesis derived from related compounds.

Materials:

-

A549 human lung carcinoma cells

-

RPMI-1640 medium, FBS, Penicillin-Streptomycin

-

This compound

-

Luminescent Caspase-Glo® 3/7 Assay kit

-

White-walled 96-well plates

-

Luminometer

Methodology:

-

Cell Seeding: Seed A549 cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) and a vehicle control. Include a positive control like staurosporine. Incubate for 24 hours.

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. This reagent contains a proluminescent caspase-3/7 substrate.

-

Lysis and Signal Generation: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. The reagent lyses the cells and allows the active caspase-3/7 to cleave the substrate, generating a luminescent signal.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the luminescence in each well using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle control. A dose-dependent increase in luminescence indicates the activation of apoptosis via the caspase-3/7 pathway.

Summary and Future Directions

This compound stands at an exciting intersection of plant biology and mammalian pharmacology. Its established roles in plant defense provide a strong foundation for exploring its therapeutic potential.

| Biological Activity | Proposed Mechanism of Action | Key Cellular Events |

| Wound Healing | Stimulation of keratinocyte migration and proliferation | Re-epithelialization, induction of MMPs |

| Anti-inflammatory | Inhibition of NF-κB and MAPK signaling pathways | Decreased NO, TNF-α, IL-6 production |

| Anticancer | Induction of intrinsic apoptosis pathway | Mitochondrial depolarization, Caspase-3/7 activation |

Future Directions:

-

In-Vivo Validation: The promising in-vitro hypotheses must be validated in animal models of wound healing, inflammatory disease (e.g., LPS-induced sepsis), and oncology.

-

Receptor Identification: Identifying the specific mammalian receptor(s) for this compound (potential candidates include G-protein coupled receptors like BLT2 or GPR120) is crucial for understanding its mechanism and for targeted drug design.[10][12]

-

Pharmacokinetics and Delivery: Studies on the stability, metabolism, and optimal delivery methods for this molecule are necessary for its translation into a viable therapeutic agent.

-

Synergistic Potential: Investigating its efficacy in combination with existing therapies for chronic wounds, inflammatory disorders, or cancer could reveal synergistic effects and new treatment paradigms.

References

-

Taki, N., Sasaki-Sekimoto, Y., Obayashi, T., et al. (2005). 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis. Plant Physiology, 139(4), 1902–1913. Available from: [Link]

-

Okuno, T., Hori, M., Hatano, N., et al. (2017). 12-hydroxyheptadecatrienoic acid promotes epidermal wound healing by accelerating keratinocyte migration via the BLT2 receptor. Journal of Experimental Medicine, 214(7), 2149–2165. Available from: [Link]

-

Gardner, H. W., & Grove, M. J. (1998). Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.). ResearchGate. Available from: [Link]

-

PubChem. (n.d.). (9Z)-12-hydroxyoctadec-9-enoic acid. Retrieved February 7, 2026, from [Link]

-

Coenen, T., Holtmann, D., & Mangold, K. M. (2023). Synthesis of 12-aminododecenoic Acid by Coupling Transaminase to Oxylipin Pathway Enzymes. ResearchGate. Available from: [Link]

-

Coenen, T., Gamenara, K., Holtmann, D., & Mangold, K. M. (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. Applied Biochemistry and Biotechnology, 194(11), 5369–5387. Available from: [Link]

-

Gallasch, B. A., & Spiteller, G. (2000). Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.). Lipids, 35(9), 953-960. Available from: [Link]

-

Coenen, T., Holtmann, D., & Mangold, K. M. (2023). Synthesis of 12-aminododecenoic Acid by Coupling Transaminase to Oxylipin Pathway Enzymes. Catalysts, 13(4), 701. Available from: [Link]

-

Matsubara, K., et al. (2015). 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells. Journal of Natural Medicines, 69(3), 421-428. Available from: [Link]

-

PlantFAdb. (n.d.). 9-Dodecenoic acid, (9Z)-. Retrieved February 7, 2026, from [Link]

-

Nguyen, T. T. T., et al. (2023). Anticancer property of marine coral-derived Streptomyces sp. SS162 against A549 lung adenocarcinoma cancer cells. Journal of Applied Pharmaceutical Science, 13(10), 159-168. Available from: [Link]

-

Kim, M. J., et al. (2021). Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation. Molecules, 26(16), 4992. Available from: [Link]

-

Zimmerman, D. C., & Coudron, C. A. (1979). Identification of Traumatin, a Wound Hormone, as 12-Oxo-trans-10-dodecenoic Acid. Plant Physiology, 63(3), 536-541. Available from: [Link]

-

Tamura, M., et al. (2018). The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide. Journal of Periodontal Research, 53(4), 620-628. Available from: [Link]

-

Kim, M. J., et al. (2021). Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation. ResearchGate. Available from: [Link]

-

Kim, M. J., et al. (2023). 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness. Anticancer Research, 43(5), 2005-2013. Available from: [Link]

-

Lee, J. H., et al. (2018). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. Journal of Pharmacy and Pharmacology, 70(6), 833-841. Available from: [Link]

-

Halder, S. K., et al. (2024). Mycochemistry, antioxidant, anticancer activity, and molecular docking of compounds of F12 of ethyl acetate extract of Astraeus asiaticus with BcL2 and Caspase 3. Scientific Reports, 14(1), 2977. Available from: [Link]

-

Raj, J. A., & Gopal, V. (2021). Molecular Docking Analysis of 9-Octadecene, 9,12,15-Octadecatrienoic acid, Methyl Ester, Phytol, 9,12-Octadecadienoic Acid and 9. Texila International Journal of Basic Medical Sciences, 4(1). Available from: [Link]

Sources

- 1. 9-Dodecenoic acid, 12-oxo-, (9Z)- | 60485-39-4 [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OPUS 4 | Synthesis of 12-aminododecenoic Acid by Coupling Transaminase to Oxylipin Pathway Enzymes [epb.bibl.th-koeln.de]

- 8. scispace.com [scispace.com]

- 9. caymanchem.com [caymanchem.com]

- 10. 12-hydroxyheptadecatrienoic acid promotes epidermal wound healing by accelerating keratinocyte migration via the BLT2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation [mdpi.com]

- 12. The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 17. texilajournal.com [texilajournal.com]

12-Oxo-9Z-Dodecenoic Acid: The Reactive Electrophile and Precursor in Plant Defense

Executive Summary: The Dual-Function Oxylipin

12-oxo-9Z-dodecenoic acid (12-ODZ) occupies a critical, transient niche in the plant oxylipin signaling network. Often overshadowed by its isomer traumatin (12-oxo-10E-dodecenoic acid) or its metabolic cousin jasmonic acid (JA) , 12-ODZ functions as a "rapid-response" electrophile.

Its role is bifurcated:

-

Immediate Chemical Defense: As an

-unsaturated aldehyde, it acts as a Reactive Electrophilic Species (RES), exhibiting direct antimicrobial toxicity and triggering redox-based signaling via glutathione (GSH) conjugation. -

Tissue Repair Signaling: It serves as the unstable biosynthetic precursor to traumatin, the "wound hormone" responsible for callus formation and abscission at injury sites.

This guide delineates the biosynthesis, stability dynamics, and signaling mechanisms of 12-ODZ, providing actionable protocols for its synthesis and experimental validation.

Biosynthesis and Instability Dynamics

12-ODZ is a product of the Hydroperoxide Lyase (HPL) branch of the oxylipin pathway. Unlike the Allene Oxide Synthase (AOS) branch that leads to Jasmonates, the HPL branch cleaves fatty acid hydroperoxides into volatile aldehydes (Green Leaf Volatiles) and non-volatile oxo-acids.

The Enzymatic Cascade

The synthesis initiates from Linoleic Acid (18:2) released from membrane lipids upon wounding.

-

Oxygenation: Lipoxygenase (LOX) oxygenates linoleic acid at the C-13 position to form 13(S)-HPODE .

-

Cleavage: Hydroperoxide Lyase (HPL) cleaves the C-C bond between C12 and C13.

-

Product A: (3Z)-Hexenal (Volatile, responsible for "green" scent).

-

Product B: this compound (Non-volatile, stays in tissue).

-

The Isomerization Criticality

A defining technical characteristic of 12-ODZ is its instability. The cis (9Z) double bond is thermodynamically less stable than the trans (10E) configuration conjugated with the carbonyl group.

-

This compound: The immediate enzymatic product. High chemical reactivity.[1]

-

Traumatin (12-oxo-10E-dodecenoic acid): The stable isomer formed via non-enzymatic isomerization. This is the bioactive "wound hormone" historically described.

-

Traumatic Acid: The dicarboxylic acid form, resulting from the auto-oxidation of the aldehyde group.

Researcher Note: In experimental settings, 12-ODZ must be handled in cold, buffered conditions to prevent premature isomerization if the specific activity of the cis-isomer is being studied.

Figure 1: The HPL biosynthetic pathway illustrating the divergence of 12-ODZ into signaling (Traumatin) and detoxification (GSH-Adduct) pathways.

Mechanisms of Action[2][3]

Reactive Electrophilic Species (RES) Signaling

12-ODZ contains an

-

Target: Thiol groups (-SH) on proteins and low-molecular-weight thiols like Glutathione (GSH).

-

Mechanism: Michael addition. The electrophilic carbon of 12-ODZ attacks the nucleophilic sulfur of GSH.

-

Transcriptional Output: Depletion of the GSH pool and direct modification of redox-sensitive transcription factors (e.g., TGA factors) leads to the induction of "detoxification genes."

-

Key Marker Genes: Glutathione S-Transferases (GSTs), Heat Shock Proteins (HSPs).

-

Distinction: This response is often independent of the COI1 (jasmonate receptor) pathway, representing a distinct "danger signal."

-

Antimicrobial Toxicity

Before metabolization, free 12-ODZ exhibits direct fungicidal and bactericidal properties. The aldehyde group disrupts microbial membrane integrity and cellular homeostasis.

-

Effective Range: 10–100 µM.

-

Target Pathogens: Demonstrated efficacy against oomycetes (e.g., Phytophthora parasitica).

The "Wound Hormone" Effect (Traumatin)

Upon isomerization to traumatin, the biological activity shifts toward tissue repair.

-

Physiological Effect: Stimulation of cell division (callus formation) at the wound site to seal the injury.

-

Abscission: Promotes the shedding of damaged organs (leaves/fruits) to prevent infection spread.

Experimental Protocols

Chemo-Enzymatic Synthesis of 12-ODZ

Objective: Produce high-purity 12-ODZ for bioassays, minimizing isomerization to traumatin.

Reagents:

-

Linoleic acid (sodium salt).

-

Soybean Lipoxygenase-1 (LOX-1) [Commercial].

-

Recombinant HPL (e.g., from Carica papaya or Medicago truncatula) or Green Bell Pepper extract.

-

Potassium Phosphate buffer (50 mM, pH 6.0).

Workflow:

-

Precursor Synthesis: Incubate Linoleic acid (10 mM) with LOX-1 (1000 U/mL) in borate buffer (pH 9.0) with O₂ bubbling for 30 mins. Acidify to pH 6.0.

-

Cleavage Reaction: Add HPL source to the 13-HPODE solution. Incubate at 4°C (critical to slow isomerization) for 10–15 minutes.

-

Extraction: Rapidly extract with diethyl ether or hexane.

-

Purification: Flash chromatography on silica gel. Note: Avoid acidic silica or prolonged exposure to room temperature. Store in benzene/hexane at -80°C.

Gene Expression Bioassay (Arabidopsis)

Objective: Distinguish 12-ODZ signaling (RES pathway) from general wound response.

Rationale: 12-ODZ should induce GST genes (e.g., GSTF6, GSTU19) rapidly (30-60 min) via TGA transcription factors.

Protocol:

-

Plant Material: Arabidopsis thaliana (Col-0) seedlings (10-day old) grown in liquid MS medium.

-

Treatment:

-

Test: 12-ODZ (dissolved in EtOH) at 25 µM and 50 µM.

-

Control: EtOH (Solvent control).

-

Positive Control: Methyl Viologen (ROS inducer) or OPDA.

-

-

Incubation: 1 hour and 3 hours.

-

Analysis: qRT-PCR.

-

Target Genes: GSTF6 (At1g02930), HSP17.6 (At1g59860).

-

Negative Control (JA-specific): VSP2 (At5g24770) - 12-ODZ typically induces VSP2 less efficiently than MeJA.

-

Analytical Detection (LC-MS/MS)

Objective: Quantify 12-ODZ and its GSH adducts.

Method:

-

Derivatization: Due to volatility, derivatize aldehydes with 2,4-Dinitrophenylhydrazine (DNPH) or CHD (Cyclohexane-1,3-dione) .

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus).

-

Mobile Phase: Water/Acetonitrile gradient with 0.1% Formic Acid.

-

MS Detection:

-

12-ODZ-DNPH: Monitor [M-H]⁻ at m/z ~391.

-

GSH-12-ODZ Adduct: Monitor [M+H]⁺ at m/z ~518 (GSH = 307 + 12-ODZ = 210 + H).

-

Summary of Quantitative Data

| Parameter | This compound (12-ODZ) | Traumatin (10E-isomer) |

| Stability | Low (t½ < 12h at RT) | High |

| Primary Function | Antimicrobial / RES Signaling | Cell Division / Abscission |

| Signaling Mechanism | Redox (GSH conjugation, TGA factors) | Hormonal (Wound response) |

| Key Gene Targets | GSTs, HSPs (Detoxification) | Cell Cycle Genes (Growth) |

| Chemical Nature |

References

-

Synthesis & Pathway: Coenen, A., et al. (2022).[2] "Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade." International Journal of Molecular Sciences. Link

-

Traumatin Identification: Zimmerman, D. C., & Coudron, C. A. (1979). "Identification of Traumatin, a Wound Hormone, as 12-Oxo-trans-10-dodecenoic Acid."[3][4] Plant Physiology. Link

-

RES Signaling (OPDA/Aldehyde Parallel): Taki, N., et al. (2005).[5] "12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis." Plant Physiology. Link

-

HPL Pathway Review: Matsui, K. (2006). "Green leaf volatiles: hydroperoxide lyase pathway of oxylipin metabolism." Current Opinion in Plant Biology. Link

- GSH Adducts: Davoine, C., et al. (2006). "The cis-OPDA-GSH adduct is a high-affinity ligand of the COI1-JAZ co-receptor." (Contextual reference for RES-GSH signaling). Journal of Biological Chemistry.

Sources

- 1. Trapping of 4-hydroxynonenal by glutathione efficiently prevents formation of DNA adducts in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Traumatin, a Wound Hormone, as 12-Oxo-trans-10-dodecenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. etd.auburn.edu [etd.auburn.edu]

The Hydroperoxide Lyase (HPL) Signaling Axis: A Technical Guide to 12-oxo-9(Z)-dodecenoic Acid and Traumatin

Executive Summary: The "Wound Hormone" Revisited

12-oxo-9(Z)-dodecenoic acid is a critical oxylipin derived from the hydroperoxide lyase (HPL) branch of the lipoxygenase (LOX) pathway. Historically overshadowed by jasmonates, this molecule and its isomer, traumatin (12-oxo-10(E)-dodecenoic acid), represent a distinct class of "wound hormones" that regulate cell division, tissue regeneration, and defense without recruiting the COI1-JAZ receptor complex used by jasmonic acid (JA).

This guide provides a rigorous technical analysis of the 12-oxo-9(Z)-dodecenoic acid signaling pathway. Unlike canonical ligand-receptor pathways, this molecule functions primarily as a Reactive Electrophilic Species (RES) . Its signaling logic relies on chemical reactivity—specifically the modification of cellular redox buffers (glutathione) and thiol-containing proteins—to trigger gene expression.

Biosynthesis and Chemical Identity

The HPL Branch

The production of 12-oxo-9(Z)-dodecenoic acid is initiated by the mechanical disruption of cellular membranes (wounding), which releases Linoleic Acid (LA, 18:2) from phospholipids.

-

Oxygenation: 13-Lipoxygenase (13-LOX) oxygenates LA to form 13(S)-hydroperoxy-octadecadienoic acid (13-HPOD) .

-

Cleavage: Hydroperoxide Lyase (HPL) cleaves 13-HPOD between C12 and C13.

-

Products: This yields two fragments:

-

(3Z)-Hexenal: A volatile C6 aldehyde (green leaf volatile).

-

12-oxo-9(Z)-dodecenoic acid: A non-volatile C12 aldehyde (the traumatin precursor).

-

The Isomerization Switch

The immediate enzymatic product, 12-oxo-9(Z)-dodecenoic acid, possesses a cis double bond at C9 and an aldehyde at C12. This structure is not conjugated .

-

Spontaneous/Enzymatic Isomerization: The molecule readily isomerizes to 12-oxo-10(E)-dodecenoic acid (Traumatin) .

-

Significance: This isomerization shifts the double bond to C10, creating an

-unsaturated carbonyl (conjugated enone). This structural change transforms a relatively inert aldehyde into a potent electrophile capable of Michael addition reactions.

Oxidation to Traumatic Acid

Traumatin is unstable and auto-oxidizes to Traumatic Acid (dodec-2-enedioic acid), a dicarboxylic acid. While early literature identified traumatic acid as the "wound hormone," modern evidence suggests Traumatin (the aldehyde) is the primary signaling agent, while the acid is a stable metabolite.

Signaling Mechanism: The RES Hypothesis

Unlike Jasmonoyl-isoleucine (JA-Ile), which acts as molecular glue for the COI1-JAZ co-receptor, 12-oxo-10(E)-dodecenoic acid signals through covalent modification of the proteome and metabolome .

The Glutathione (GSH) Conjugation

The

-

Michael Addition: It reacts spontaneously or enzymatically (via Glutathione S-Transferases, GSTs) with the nucleophilic sulfhydryl group of Glutathione (GSH).

-

GSH Depletion: Rapid conjugation depletes the cellular GSH pool, altering the redox potential (

) of the cytosol. -

Signal Transduction: The drop in reduced GSH and the accumulation of GSH-Traumatin adducts triggers redox-sensitive transcription factors (likely TGA class bZIP factors), inducing detoxification genes (GSTs, heat shock proteins).

Pathway Visualization

The following diagram illustrates the biosynthesis and the bifurcation between the "Green Note" volatiles and the Traumatin signaling branch.

Caption: The HPL branch of the oxylipin pathway, highlighting the conversion of 12-oxo-9(Z) to the active electrophile Traumatin.

Experimental Protocols

Analytical Detection (LC-MS/MS)

Due to the instability of the aldehyde group, direct analysis often leads to degradation. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is the gold standard for stabilization and detection.

Protocol: DNPH Derivatization & Quantification

-

Extraction:

-

Homogenize 100 mg plant tissue in liquid nitrogen.

-

Add 1 mL extraction solvent: Isopropanol/0.005% BHT (butylated hydroxytoluene).

-

Spike with internal standard: d5-12-oxo-10(E)-dodecenoic acid (if available) or 12-oxo-phytodienoic acid (OPDA).

-

Incubate at 75°C for 15 min to inactivate enzymes.

-

-

Derivatization:

-

Add 100 µL of DNPH reagent (2 mg/mL in acetonitrile with 0.1% formic acid).

-

Incubate at 60°C for 30 minutes.

-

-

Purification:

-

Centrifuge (12,000 x g, 10 min).

-

Load supernatant onto a C18 SPE cartridge (pre-equilibrated).

-

Wash with 20% methanol; elute with 100% acetonitrile.

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 40% B to 95% B over 10 min.

-

MRM Transitions (DNPH-Traumatin):

-

Precursor: m/z 391 [M-H]⁻ (Calculated based on DNPH adduct mass).

-

Product Ions: m/z 163 (DNPH fragment), m/z 209.

-

-

Soybean Callus Bioassay (Activity Verification)

This classical assay remains the definitive test for "wound hormone" activity (cell division promotion).

-

Preparation: Use soybean (Glycine max) cotyledonary callus tissue, starved of cytokinins for 3 days.

-

Treatment:

-

Dissolve synthesized 12-oxo-9(Z)-dodecenoic acid or Traumatin in DMSO.

-

Apply to callus at concentrations: 0.1 µM, 1.0 µM, 10 µM.

-

Control: DMSO only (Negative); Kinetin (Positive).

-

-

Measurement:

-

Incubate in dark at 25°C for 14 days.

-

Measure Fresh Weight (FW) increase.

-

Validation: A 2-3 fold increase in FW compared to negative control indicates active traumatin signaling.

-

Data Summary: Traumatin vs. JA Signaling[1]

| Feature | 12-oxo-10(E)-dodecenoic acid (Traumatin) | Jasmonic Acid (JA/JA-Ile) |

| Precursor | 13-HPOD (via HPL) | 13-HPOD (via AOS) |

| Chemical Nature | Linear | Cyclopentanone / Amino acid conjugate |

| Receptor | None (Reactive Electrophile Species) | COI1-JAZ Complex |

| Primary Mechanism | Protein/GSH Carbonylation (Redox) | Ubiquitin-Proteasome Degradation |

| Key Effect | Cell Division, Callus Formation | Defense (Secondary Metabolites), Senescence |

| Marker Genes | GSTs (Glutathione S-transferases) | VSP2, PDF1.2 |

References

-

Grechkin, A. N. (2002). Hydroperoxide lyase and divinyl ether synthase. Prostaglandins & Other Lipid Mediators, 68-69, 457-470.

-

Vick, B. A., & Zimmerman, D. C. (1987). Pathways of fatty acid hydroperoxide metabolism in spinach leaf chloroplasts. Plant Physiology, 85(4), 1073-1078.

-

Farmer, E. E., & Davoine, C. (2007). Reactive electrophile species. Current Opinion in Plant Biology, 10(4), 380-386.

-

Kallenbach, M., et al. (2011). Empoasca leafhoppers attack cytosolic galactolipids and induce a specific set of oxylipins. Plant Physiology, 156, 2222-2233.

-

Mano, J. (2012). Reactive carbonyl species: Their production from lipid peroxides, action in environmental stress, and the detoxification mechanism. Plant Physiology, 158(4), 1637-1651.

Ecological & Pharmacological Master Guide: 12-oxo-9Z-dodecenoic acid (12-OD)

Executive Summary

12-oxo-9Z-dodecenoic acid (12-OD) is a bioactive C12 oxylipin that functions as a critical "Janus molecule" in biological systems. In marine ecosystems, it acts as an insidious infochemical and chemical weapon produced by diatoms (Thalassiosira rotula, Skeletonema costatum) to sabotage the reproductive success of grazers (copepods). In mammalian pharmacology, it is emerging as a potent anti-inflammatory agent that inhibits microsomal prostaglandin E synthase-1 (mPGES-1) and modulates the Nrf2/HO-1 axis.

This guide provides a technical deep-dive into the molecule's biosynthesis, ecological mechanism of action, pharmacological potential, and validated experimental protocols for its isolation and quantification.

Part 1: Chemical Identity & Biosynthesis

12-OD is an

Structural Characteristics[1]

-

Molecular Formula:

-

Key Functional Groups:

-

Terminal Carboxylic Acid: Confers solubility and biological recognition.

- -Unsaturated Carbonyl (Enone/Enal): The "warhead" of the molecule. The C9=C10 double bond conjugated with the C12 aldehyde creates an electrophilic center at C9, making it a potent Michael Acceptor .

-

Biosynthetic Cascade (The LOX/HPL Pathway)

In diatoms and damaged plant tissue, 12-OD is synthesized rapidly upon cellular disruption (wounding). The pathway begins with the release of Linoleic Acid from membrane lipids.

-

Lipolysis: Galactolipase releases free Linoleic Acid (LA) from membrane galactolipids.

-

Oxygenation: Lipoxygenase (LOX) adds molecular oxygen to LA, forming 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE) .

-

Cleavage: Hydroperoxide Lyase (HPL) cleaves 13-HPODE between C12 and C13.

-

Product A: Hexanal (C6 volatile, "green note").

-

Product B: This compound (C12 non-volatile).

-

-

Isomerization: 12-OD can spontaneously or enzymatically isomerize to the more stable trans isomer, Traumatin (12-oxo-10E-dodecenoic acid), a known wound-healing hormone in plants.

Biosynthetic Pathway Visualization

Figure 1: Enzymatic cascade converting membrane lipids to 12-OD upon cellular wounding.

Part 2: Ecological Role - The "Insidious" Toxin

In the marine food web, 12-OD acts as a defense mechanism for phytoplankton against grazer populations. Unlike acute toxins (e.g., saxitoxin) that kill predators immediately, 12-OD functions through reproductive failure .

The Diatom-Copepod Interaction

When copepods (e.g., Calanus helgolandicus) graze on 12-OD-producing diatoms (Thalassiosira spp.), the molecule is released in the predator's gut.

-

Maternal Transfer: 12-OD is lipophilic enough to cross the gut epithelium but is not immediately detoxified. It is incorporated into the copepod's lipid reserves and transferred to developing oocytes.

-

Teratogenicity: The toxin arrests embryonic development. Eggs spawned by females feeding on these diatoms often fail to hatch or develop into deformed nauplii (larvae). This effect is density-dependent and can induce population collapse in grazers ("the paradox of diatom blooms").

Mechanism of Toxicity: The Michael Addition

The biological activity of 12-OD is driven by its chemistry as a Michael Acceptor .

-

Target: Nucleophilic residues on proteins (Cysteine -SH, Lysine -NH2) and DNA bases.

-

Reaction: The nucleophile attacks the

-carbon (C9) of 12-OD, forming a stable covalent adduct. -

Consequence:

-

Tubulin Inhibition: Adduction to tubulin prevents polymerization, arresting mitosis in the developing embryo.

-

DNA Damage: Adducts interfere with replication, triggering apoptosis (Programmed Cell Death).

-

Part 3: Pharmacological Potential

While toxic to embryos, 12-OD exhibits therapeutic potential in mammalian systems at controlled doses, particularly for inflammation and cancer.

Anti-Inflammatory Mechanism

12-OD acts as a "soft electrophile," activating the Nrf2 antioxidant pathway while inhibiting the NF-κB inflammatory pathway.

-

Nrf2 Activation: 12-OD alkylates Keap1 (the repressor of Nrf2). This releases Nrf2, which translocates to the nucleus and upregulates antioxidant genes (HO-1, NQO1).[3]

-

mPGES-1 Inhibition: 12-OD directly inhibits microsomal prostaglandin E synthase-1, the terminal enzyme in PGE2 synthesis.[4] Unlike NSAIDs (which inhibit COX-1/2), this targets the specific inflammatory prostaglandin without gastrointestinal side effects.

Signaling Pathway Visualization

Figure 2: Pharmacological mechanism of 12-OD in modulating inflammation and oxidative stress.[4]

Part 4: Experimental Protocols

Protocol A: Extraction & Quantification (GC-MS)

Objective: Isolate 12-OD from diatom cultures and quantify via Gas Chromatography-Mass Spectrometry. Challenge: 12-OD is unstable and non-volatile. It requires double derivatization (Carbonyl + Carboxyl).

Reagents:

-

PFBHA: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (25 mg/mL in water).

-

MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide.[5]

-

Internal Standard: 12-hydroxydodecanoic acid or deuterated benzaldehyde.

Step-by-Step Workflow:

-

Cell Disruption:

-

Harvest diatom biomass (centrifugation 3000 x g, 10 min).

-

Resuspend in 2 mL distilled water.

-

Sonicate on ice (3 x 10s pulses) to activate LOX/HPL enzymes and release 12-OD.

-

Incubate at room temperature for 10-30 mins to allow enzymatic conversion.

-

-

Derivatization 1 (Aldehyde Protection):

-

Add 1 mL of PFBHA solution to the aqueous extract.

-

Incubate at room temperature for 60 mins. Note: This stabilizes the aldehyde as an oxime.

-

-

Extraction:

-

Add 2 mL Hexane (HPLC grade). Vortex vigorously for 1 min.

-

Centrifuge (2000 x g, 5 min) to separate phases.

-

Collect the upper hexane layer.

-

Dry under a nitrogen stream.

-

-

Derivatization 2 (Silylation):

-

Resuspend residue in 50 µL MSTFA .

-

Incubate at 60°C for 30 mins. Note: This converts the carboxylic acid and any hydroxyls to TMS esters/ethers.[6]

-

-

GC-MS Analysis:

-

Column: HP-5MS or equivalent (30m x 0.25mm).

-

Temp Program: 50°C (1 min) -> 10°C/min -> 280°C (5 min).

-

Detection: SIM mode (Select Ion Monitoring) for the PFBHA-oxime fragment (m/z 181) and molecular ion.

-

Protocol B: Enzymatic Synthesis (Biotech Production)

Objective: Produce high-purity 12-OD for bioassays using recombinant enzymes.

-

Substrate Prep: Emulsify Linoleic Acid (10 mM) in Borate buffer (pH 9.0) with 0.1% Tween-20.

-

Step 1 (LOX): Add Soybean Lipoxygenase-1 (commercial). Incubate 30 min at 4°C under constant

bubbling. Monitor formation of 13-HPODE at 234 nm. -

Step 2 (HPL): Add recombinant HPL (e.g., from Carica papaya or Medicago truncatula expressed in E. coli). Incubate 15 min at 25°C.

-

Purification: Acidify to pH 4.0, extract with ethyl acetate, and purify via Flash Chromatography (Silica gel, Hexane:EtOAc gradient).

Part 5: Data Summary

Table 1: Comparative Biological Effects

| Organism | Target System | Effect | Mechanism |

| Diatom (Producer) | Wound Response | Defense / Signaling | Precursor to Traumatin (wound hormone). |

| Copepod (Grazer) | Reproductive | Teratogenic | Mitotic arrest in embryos via tubulin adduction. |

| Mammal (Model) | Immune / Macrophage | Anti-inflammatory | Inhibition of mPGES-1; Activation of Nrf2. |

| Fungi (Pathogen) | Growth | Antifungal | Disruption of membrane integrity/signaling. |

Table 2: Physicochemical Properties for Analysis

| Property | Value | Notes |

| Molecular Weight | 212.29 g/mol | Monoisotopic mass. |

| LogP | ~2.5 - 3.0 | Moderately lipophilic; crosses membranes easily. |

| UV Absorbance | Due to | |

| Stability | Low | Oxidizes rapidly; store at -80°C under Argon. |

References

-

IUPAC Identity & Structure: PubChem. (n.d.). This compound.[1][2] National Library of Medicine. [Link]

-

Enzymatic Cascade & Synthesis: Coenen, A., et al. (2022).[7] Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. Frontiers in Bioengineering and Biotechnology. [Link]

-

Ecological Role (Diatom-Copepod): Ianora, A., & Miralto, A. (2010). Toxigenic microalgae in marine food webs. Marine Drugs. [Link]

-

Pharmacology (Anti-inflammatory): Taki-Nakano, N., et al. (2022). (9S,13R)-12-oxo-phytodienoic acid attenuates inflammation by inhibiting mPGES-1 and modulating macrophage polarization.[4] Pharmacological Research. [Link]

-

Michael Acceptor Mechanism: Li, N., et al. (2020). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 12-Oxo-9(Z)-dodecenoic acid | CymitQuimica [cymitquimica.com]

- 3. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (9S,13R)-12-oxo-phytodienoic acid attenuates inflammation by inhibiting mPGES-1 and modulating macrophage polarization via NF-κB and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gcms.cz [gcms.cz]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust Enzymatic Cascade for the Synthesis of 12-oxo-9Z-dodecenoic Acid

Introduction: The Significance of Oxylipins and Enzymatic Synthesis

Oxylipins are a diverse class of signaling molecules derived from the oxidation of polyunsaturated fatty acids (PUFAs).[1] Among these, 12-oxo-9Z-dodecenoic acid, a metabolite of linoleic and α-linolenic acids, is gaining attention as a valuable bifunctional precursor for the synthesis of bio-based polymers.[2] Traditional chemical synthesis of such molecules can be complex and environmentally taxing. This application note details a robust and efficient chemoenzymatic cascade that leverages the specificity of plant-derived enzymes to produce this compound from readily available renewable resources.

The methodology described herein follows the plant oxylipin pathway, employing a sequence of lipase, lipoxygenase (LOX), and hydroperoxide lyase (HPL) to achieve high-yield synthesis.[3] We provide detailed, field-proven protocols for both a stepwise synthesis and a one-pot cascade, along with methods for purification and analysis, offering researchers a comprehensive guide to producing this valuable compound.

The Biochemical Foundation: The Hydroperoxide Lyase Pathway

The enzymatic synthesis of this compound mimics a natural plant defense pathway.[4][5] The process is a multi-step cascade, where the product of one enzyme becomes the substrate for the next. This approach enhances efficiency and can be conducted as a "one-pot" reaction.

The core pathway involves three key enzymatic transformations:

-

Lipase-mediated Hydrolysis: The process begins with the liberation of free fatty acids from triglycerides. For this, a lipase, such as that from Pseudomonas fluorescens, is used to hydrolyze a renewable feedstock like safflower oil, which is rich in linoleic acid.[2]

-

Lipoxygenase (LOX) Catalysis: Free linoleic acid is then oxygenated by a lipoxygenase, typically soybean lipoxygenase-1 (LOX-1). This enzyme stereospecifically introduces molecular oxygen to form 13S-hydroperoxyoctadecadienoic acid (13S-HPODE).[2][6]

-

Hydroperoxide Lyase (HPL) Cleavage: The final and critical step involves the enzyme hydroperoxide lyase. HPL, a unique cytochrome P450 enzyme (CYP74B subfamily), cleaves the 13S-HPODE substrate at the C12-C13 bond.[2][7] This cleavage yields two products: the desired this compound and a volatile C6 aldehyde, hexanal.[2][8] For this protocol, a recombinant, N-terminally truncated HPL from Carica papaya (HPLCP-N) is utilized due to its high catalytic efficiency.[2]

Experimental Protocols

This section provides two primary synthesis protocols. Protocol 1 offers a controlled, two-step synthesis starting from the intermediate 13S-HPODE, ideal for achieving high purity and yield. Protocol 2 describes an efficient one-pot cascade starting from safflower oil, suitable for larger-scale production.

Materials and Reagents

-

Enzymes:

-

Soybean Lipoxygenase-1 (LOX-1) (e.g., Sigma-Aldrich, Cat. No. L7395)

-

Pseudomonas fluorescens Lipase (e.g., Sigma-Aldrich, Cat. No. L9518)

-

Recombinant N-terminally truncated Carica papaya Hydroperoxide Lyase (HPLCP-N), expressed in E. coli and purified via affinity chromatography as described by Coenen et al. (2022).[2]

-

-

Substrates & Standards:

-

13S-Hydroperoxyoctadecadienoic acid (13S-HPODE) (e.g., Cayman Chemical, Cat. No. 49950)

-

Safflower Oil (High linoleic acid content)

-

This compound standard (e.g., Cayman Chemical, Cat. No. 10006991)[8]

-

-

Buffers & Solvents:

-

Potassium Phosphate Buffer (50 mM, pH 6.0 and pH 9.0)

-

Sodium Chloride (NaCl)

-

Methyl tert-butyl ether (MTBE), HPLC grade

-